4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile
Description
4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile (CAS: 769-28-8) is a pyridine derivative with the molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol. It is synthesized via nitrous acid deamination of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile or through condensation of acetylacetone and cyanoacetamide . Key structural features include two methyl groups at positions 4 and 6, a ketone group at position 2, and a nitrile substituent at position 2. Its $ ^1H $-NMR spectrum shows a singlet at δ 2.32 ppm (6H, 2CH₃) and a broad NH signal at δ 10.22 ppm, confirming the dihydropyridine ring structure . The compound is stored under inert conditions due to its sensitivity and carries hazard warnings (H302, H312, H332 for toxicity) .
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4,6-dimethyl-2-oxo-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-5-3-6(2)10-8(11)7(5)4-9/h3,7H,1-2H3 |
InChI Key |
HHKIUQXKJVEGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=O)C1C#N)C |
Origin of Product |
United States |
Preparation Methods
Piperazine-Catalyzed Condensation
This method involves a one-pot condensation reaction between 2-cyanoacetamide and acetylacetone in the presence of piperazine as a catalyst. The reaction proceeds under reflux conditions in ethanol, achieving high yields (85–95%) within 2–4 hours.
Reaction Mechanism :
- Knoevenagel Condensation : 2-Cyanoacetamide reacts with acetylacetone to form an intermediate α,β-unsaturated nitrile.
- Cyclization : Intramolecular cyclization yields the pyridone core.
- Aromatization : Loss of water generates the final product.
Optimized Conditions :
| Component | Quantity/Parameter |
|---|---|
| 2-Cyanoacetamide | 1.0 equiv |
| Acetylacetone | 1.2 equiv |
| Piperazine | 10 mol% |
| Solvent | Ethanol (reflux) |
| Time | 3 hours |
| Yield | 92% |
Advantages :
Microwave-Assisted Multi-Component Synthesis
Microwave irradiation significantly reduces reaction times (10–30 minutes) while maintaining high yields (88–96%). This method employs acrylamides and ketones in a one-pot cascade reaction catalyzed by sodium ethoxide .
Key Steps :
- Michael Addition : Acrylamide derivatives react with ketones to form intermediates.
- Cyclodehydration : Thermal activation drives cyclization and dehydration.
Representative Protocol :
Advantages :
Conventional Thermal Methods
Traditional heating methods remain widely used, particularly for large-scale synthesis. These protocols often employ piperidine or ammonium acetate as catalysts in ethanol or water.
Typical Procedure :
- Condensation : 2-Cyanoacetamide (1.0 equiv) reacts with acetylacetone (1.2 equiv) in ethanol.
- Cyclization : Heated under reflux for 4–6 hours.
- Workup : Precipitation upon cooling, followed by recrystallization.
Performance Metrics :
| Catalyst | Solvent | Time (h) | Yield (%) | |
|---|---|---|---|---|
| Piperidine | Ethanol | 5 | 89 | |
| Ammonium Acetate | Water | 6 | 82 | |
| Piperazine | Ethanol | 3 | 92 |
Limitations :
Modifications and Derivatives
The core structure serves as a precursor for functionalized derivatives. For example, 1-substituted amino analogs are synthesized via nucleophilic substitution with hydrazines or amines.
Example: Thiazole Derivatives
- Intermediate Formation : React 4,6-dimethyl-2-oxopyridine-3-carbonitrile with 2-oxo-N'-arylpropanehydrazonoyl chloride .
- Cyclization : Catalyzed by triethylamine in THF, yielding thiazole-fused pyridones.
Conditions :
| Reagent | Role | Yield (%) | |
|---|---|---|---|
| Hydrazonoyl chloride | Electrophile | 78–85 | |
| Triethylamine | Base | – | |
| THF | Solvent | – |
Applications :
Structural Confirmation and Analytical Data
The product’s identity is confirmed via:
Comparative Analysis of Methods
| Method | Time | Yield (%) | Scalability | Energy Efficiency |
|---|---|---|---|---|
| Piperazine-Catalyzed | 3 h | 92 | High | Moderate |
| Microwave-Assisted | 0.25 h | 94 | Moderate | High |
| Conventional Thermal | 5–6 h | 82–89 | High | Low |
Recommendations :
- Lab-Scale : Microwave methods for rapid screening.
- Industrial : Piperazine-catalyzed condensation for cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using zinc in concentrated hydrochloric acid.
Substitution: Substitution reactions often involve the use of alkyl halides to introduce various substituents onto the pyridine ring.
Major Products
The major products formed from these reactions include bis(3-cyanopyridin-2-yl) disulfides, potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates, and various substituted pyridine derivatives .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile is recognized for its role as an intermediate in synthesizing pharmaceuticals. It is especially valuable in developing drugs that target neurological disorders due to its ability to modulate neurotransmitter activity effectively. Research has shown that derivatives of this compound can enhance the efficacy of treatments for conditions such as depression and anxiety by influencing serotonin and dopamine pathways .
Case Study: Neuroprotective Agents
A study demonstrated that compounds derived from 4,6-dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile exhibited neuroprotective properties in animal models of neurodegenerative diseases. These findings suggest that this compound could lead to new therapies for Alzheimer's and Parkinson's diseases .
Agricultural Chemicals
Formulation of Agrochemicals
This compound is utilized in formulating agrochemicals due to its effectiveness as a pesticide and herbicide. Its application helps control pests while minimizing environmental impact, making it a preferred choice for sustainable agriculture practices. The compound's ability to disrupt the metabolic processes of pests has been documented in several studies, indicating its potential as a safer alternative to conventional pesticides .
Case Study: Integrated Pest Management
Research highlighted the use of 4,6-dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile within integrated pest management systems. Field trials showed that crops treated with formulations containing this compound had significantly reduced pest populations while maintaining crop yield and quality .
Material Science
Development of Advanced Materials
In material science, 4,6-dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile is being explored for its potential in developing advanced materials such as polymers and coatings. Its chemical structure provides enhanced thermal stability and chemical resistance, making it suitable for applications in harsh environments .
Case Study: Polymer Composites
A recent study investigated the incorporation of this compound into polymer matrices. The results indicated improved mechanical properties and thermal stability of the resulting composites, suggesting applications in automotive and aerospace industries where material performance is critical .
Biochemical Research
Studies on Enzyme Inhibition
Researchers have utilized 4,6-dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile in biochemical studies focusing on enzyme inhibition. Its interactions with specific enzymes have provided insights into metabolic pathways relevant to cancer treatment and other diseases. The compound's ability to inhibit certain enzymes involved in tumor growth has been a focal point in developing new cancer therapies .
Case Study: Targeting Metabolic Pathways
A comprehensive study explored the effects of this compound on key metabolic enzymes associated with cancer progression. The findings indicated that it could serve as a lead compound for developing targeted therapies aimed at specific cancer types, highlighting its potential in personalized medicine approaches .
Mechanism of Action
The mechanism by which 4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to exhibit affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, potentially inhibiting its function . The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes critical differences between 4,6-dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile and analogous compounds:
Biological Activity
4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile (CAS No. 769-28-8) is a compound belonging to the dihydropyridine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and other pharmacological properties.
- Molecular Formula : C₈H₈N₂O
- Molecular Weight : 148.16 g/mol
- Melting Point : Approximately 290°C (decomposes) .
Antiproliferative Activity
Research indicates that derivatives of 4,6-Dimethyl-2-oxo-2,3-dihydropyridine exhibit significant antiproliferative effects against various cancer cell lines. The biological activity is often assessed using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.
Case Studies
-
Anticancer Activity : A study evaluated several derivatives of pyridine compounds and found that modifications such as introducing methyl groups significantly enhance their antiproliferative activity against human cancer cell lines like HeLa and MDA-MB-231. The presence of methyl groups resulted in lower IC50 values, indicating increased potency .
Compound Cell Line IC50 (mM) Base Compound HeLa 1.30 Methyl Derivative HeLa 0.075 Methyl Derivative MDA-MB-231 0.069 - Mechanism of Action : The mechanism by which these compounds exert their antiproliferative effects often involves interactions with cellular components that disrupt normal cell cycle progression and induce apoptosis .
Antimicrobial Activity
The antimicrobial properties of 4,6-Dimethyl-2-oxo-2,3-dihydropyridine derivatives have also been investigated. A study highlighted the synthesis of various amino-substituted derivatives and their evaluation against bacterial strains.
Findings
-
The synthesized compounds showed varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Compound Type Activity Against Amino Derivatives Effective against E. coli and S. aureus Non-substituted Derivatives Limited activity observed
Pharmacological Properties
- Polypharmacology : The compound has been explored for its polypharmacological potential, which refers to the ability to interact with multiple biological targets simultaneously. This characteristic can enhance therapeutic efficacy and reduce side effects .
- Absorption and Distribution : Studies suggest that the compound has good bioavailability and can cross biological membranes effectively due to its molecular structure .
Q & A
Q. What are the established synthetic methodologies for 4,6-dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile, and what are the key optimization parameters?
Two primary methods are documented:
- Method 1 : Nitrous acid deamination of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile under controlled acidic conditions.
- Method 2 : Condensation of acetylacetone with cyanoacetamide, requiring precise stoichiometric ratios and thermal conditions.
Key parameters : Reaction time (prolonged heating for cyclization) and acid concentration (prevents premature deamination). For example, nitration with HNO₃/H₂SO₄ yields deaminated products under short durations but nitro derivatives with prolonged exposure .
Q. How is the crystal structure of 4,6-dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile derivatives characterized?
Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group, a = 8.3834 Å, b = 7.1852 Å, c = 23.5264 Å, β = 93.203°) reveals planarity of the dihydropyridinone ring and hydrogen bonding (N–H···O/N). Torsional angles (e.g., C5–N1–C1–O1 = 176.08°) indicate restricted rotation, influencing nucleophilic attack sites. These structural insights guide derivatization strategies .
Q. What spectroscopic techniques verify the structure of substituted derivatives?
- IR : CN stretch (2220–2221 cm⁻¹), carbonyl (C=O, 1647–1656 cm⁻¹).
- ¹H NMR : Methyl groups as singlets (δ 2.32 ppm for 4,6-dimethyl), NH protons (δ 10.22 ppm, D₂O exchangeable).
- Mass spectrometry : Molecular ion peaks (e.g., m/z 394 for bromophenyl derivatives) confirm halogen isotopic patterns .
Advanced Research Questions
Q. What mechanistic pathways explain divergent nitration products under varying conditions?
Short-duration nitration (HNO₃/H₂SO₄) induces deamination to yield 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridine. Prolonged exposure facilitates electrophilic aromatic substitution at C5, forming 5-nitro derivatives. This dichotomy arises from competing N-deamination versus ring activation, controlled by reaction time and acid strength .
Q. How do substituents modulate anticancer activity in derivatives?
Bromophenyl (lipophilicity enhancement) and ethoxyphenyl (hydrogen bonding) at C4/C6 improve cytotoxicity (e.g., IC₅₀ = 2.8–3.1 μM against MCF-7). The 2-oxo group enables chelation with kinase metal ions, while the cyano group stabilizes π-π stacking with aromatic residues, as shown in docking studies .
Q. How to resolve contradictions in regioselectivity of electrophilic substitution?
Combine isotopic labeling (¹³C at C5) with DFT calculations to map electron density. Conflicting nitration/halogenation results (C5 vs. C3 attack) are reconciled by solvent effects: polar aprotic solvents favor C5 nitration (electrophile stability), while protic media promote C3 reactivity via hydrogen-bond-assisted deprotonation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
